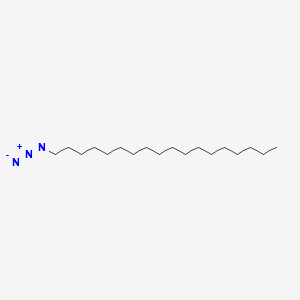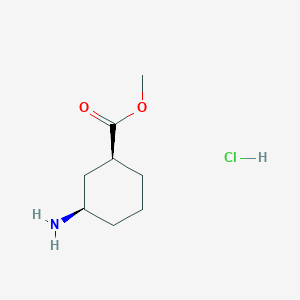
Tetrazine-OMs (methanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-OMs (methanesulfonate) are a class of compounds that have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been studied for their ability to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids, and have been found to be useful in a variety of biochemical and physiological processes. Additionally, the paper will discuss potential future directions for the use of tetrazine-OMs in scientific research.
Wissenschaftliche Forschungsanwendungen
Tetrazine-OMs have been used in a variety of scientific research applications, including drug delivery, imaging, and therapeutic applications. The compounds have been used in drug delivery applications to increase the solubility of drugs in aqueous solutions, and to improve the stability of drugs in biological systems. Tetrazine-OMs have also been used in imaging applications to improve the resolution of imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT). Additionally, tetrazine-OMs have been used in therapeutic applications to improve the efficacy of drugs, and to reduce the side effects associated with certain drugs.
Wirkmechanismus
Tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, including proteins, carbohydrates, and lipids. The compounds are able to form stable bonds with these molecules by forming hydrogen bonds and covalent bonds with the molecules. The hydrogen bonds are formed between the nitrogen atoms of the tetrazine-OMs and the oxygen atoms of the biomolecules, while the covalent bonds are formed between the sulfur atoms of the tetrazine-OMs and the carbon atoms of the biomolecules.
Biochemical and Physiological Effects
Tetrazine-OMs have been found to be useful in a variety of biochemical and physiological processes. The compounds have been found to be useful in the delivery of drugs, as well as in the imaging and therapeutic applications discussed above. Additionally, tetrazine-OMs have been found to be useful in the regulation of gene expression, as well as in the regulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tetrazine-OMs in lab experiments has a number of advantages and limitations. One of the advantages of using tetrazine-OMs is that they are chemically stable, which makes them ideal for use in a variety of laboratory applications. Additionally, tetrazine-OMs are able to form stable bonds with a wide range of biomolecules, which makes them useful in a variety of biochemical and physiological processes. However, one of the limitations of using tetrazine-OMs is that they are relatively expensive, which can limit their use in certain applications.
Zukünftige Richtungen
The use of tetrazine-OMs in scientific research is still in its early stages, and there are a number of potential future directions for the use of these compounds. One potential future direction is the use of tetrazine-OMs in the development of new drug delivery systems, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs. Additionally, tetrazine-OMs could be used in the development of new imaging techniques, which could be used to improve the resolution of imaging techniques, such as MRI and CT. Finally, tetrazine-OMs could be used in the development of new therapeutic applications, which could be used to improve the efficacy of drugs and reduce the side effects associated with certain drugs.
Synthesemethoden
Tetrazine-OMs are typically synthesized by the reaction of a tetrazine derivative with a methanesulfonate. The reaction produces a stable tetrazine-OM, which can then be used in a variety of applications. The synthesis of tetrazine-OMs can be accomplished in a variety of ways, including the use of a microwave-assisted synthesis, a solid-phase synthesis, or a solution-phase synthesis. The synthesis of tetrazine-OMs requires the use of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst, such as a palladium complex or a tin complex.
Eigenschaften
IUPAC Name |
2-(1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S/c1-13(10,11)12-3-2-5-8-6-4-7-9-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNCBBIBEQLNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=NN=CN=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-OMs (methanesulfonate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)




![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)







![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)